molecular formula C8H3F7O2 B14045583 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Cat. No.: B14045583
M. Wt: 264.10 g/mol
InChI Key: JWVNUDZMFHAZPU-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nucleophilic substitution reaction where a suitable precursor, such as a difluorobenzene derivative, is reacted with difluoromethoxy and trifluoromethoxy reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to its desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and active pharmaceutical ingredients .

Properties

Molecular Formula

C8H3F7O2

Molecular Weight

264.10 g/mol

IUPAC Name

2-(difluoromethoxy)-1,5-difluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3F7O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H

InChI Key

JWVNUDZMFHAZPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)F)F

Origin of Product

United States

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